molecular formula C14H15NO3S B7479627 pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate

pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate

Cat. No.: B7479627
M. Wt: 277.34 g/mol
InChI Key: QQSNMIYLIOICLH-UHFFFAOYSA-N
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Description

Pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique structural properties, which make it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate typically involves the reaction of pyridine with 2,4,6-trimethylbenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These methods often include continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Mechanism of Action

The mechanism of action of pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and other proteins, where it can modify their activity through covalent bonding. The pathways involved often include nucleophilic substitution and addition reactions, which alter the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl 2,4,6-trimethylbenzenesulfonamide
  • Pyridin-2-yl 2,4,6-trimethylbenzenesulfonyl chloride
  • Pyridin-2-yl 2,4,6-trimethylbenzenesulfonic acid

Uniqueness

Pyridin-2-yl 2,4,6-trimethylbenzene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in synthetic applications where precise control over reaction outcomes is required .

Properties

IUPAC Name

pyridin-2-yl 2,4,6-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-8-11(2)14(12(3)9-10)19(16,17)18-13-6-4-5-7-15-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSNMIYLIOICLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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